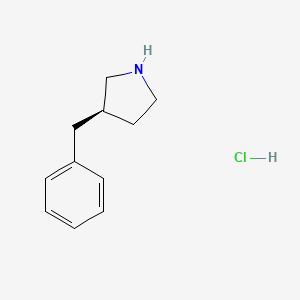
(R)-3-Benzylpyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Benzylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The ®-3-Benzylpyrrolidine hydrochloride is particularly notable for its chiral nature, which means it has a specific three-dimensional arrangement that can interact uniquely with biological targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Benzylpyrrolidine hydrochloride typically involves the reaction of benzylamine with a suitable pyrrolidine precursor. One common method includes the reduction of a benzylpyrrolidine derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of ®-3-Benzylpyrrolidine hydrochloride may involve catalytic hydrogenation processes. These methods are designed to be scalable and cost-effective, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of benzylpyrrolidine derivatives. The final product is then purified through crystallization or distillation techniques to obtain the hydrochloride salt.
化学反应分析
Types of Reactions: ®-3-Benzylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzyl alcohols or primary amines.
Substitution: Various substituted pyrrolidines depending on the reagent used.
科学研究应用
®-3-Benzylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, making it valuable in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are essential for the efficacy and safety of the final products.
作用机制
The mechanism of action of ®-3-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the activity of receptors and transporters. This modulation can lead to changes in neurotransmitter levels, affecting various physiological processes. The exact pathways and molecular targets are still under investigation, but its chiral nature plays a crucial role in its biological activity.
Similar Compounds:
(S)-3-Benzylpyrrolidine hydrochloride: The enantiomer of ®-3-Benzylpyrrolidine hydrochloride, which has a different three-dimensional arrangement and may exhibit different biological activities.
Pyrrolidine: The parent compound without the benzyl group, used in various chemical syntheses.
N-Benzylpyrrolidine: A similar compound with the benzyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness: ®-3-Benzylpyrrolidine hydrochloride is unique due to its specific chiral configuration, which allows it to interact selectively with biological targets. This selectivity can lead to higher efficacy and reduced side effects in therapeutic applications compared to its non-chiral or differently configured counterparts.
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
(3R)-3-benzylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 |
InChI 键 |
MOHPRQHABSPJSO-MERQFXBCSA-N |
手性 SMILES |
C1CNC[C@@H]1CC2=CC=CC=C2.Cl |
规范 SMILES |
C1CNCC1CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)
![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
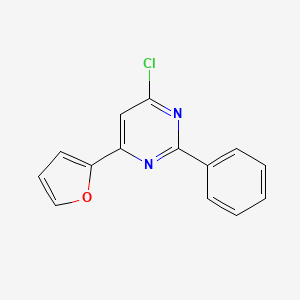
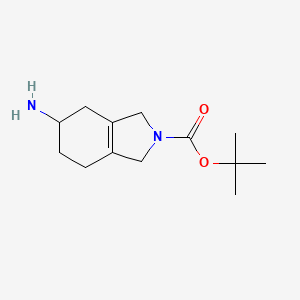
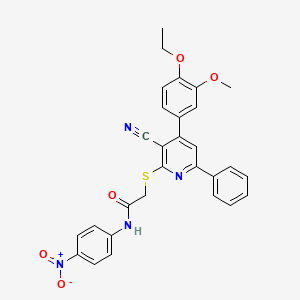
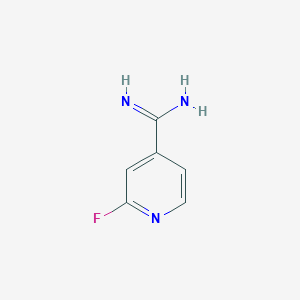
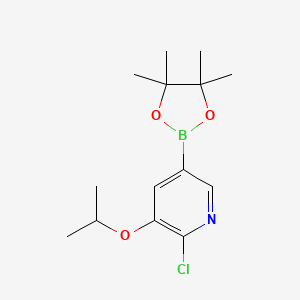

![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

